molecular formula C7H5Cl2NO4S B14856656 Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate

Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate

Cat. No.: B14856656
M. Wt: 270.09 g/mol
InChI Key: VSSHHIPXNCVHNZ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate is an organic compound with the molecular formula C7H5Cl2NO4S and a molecular weight of 270.09 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both chloro and chlorosulfonyl groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves the chlorosulfonation of methyl 4-chloropicolinate. The reaction is carried out in the presence of chlorosulfonic acid, which introduces the chlorosulfonyl group at the 6-position of the pyridine ring . The reaction conditions generally include:

    Reagents: Chlorosulfonic acid, methyl 4-chloropicolinate

    Solvent: Methylene chloride

    Temperature: 0°C to room temperature

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles like amines for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules.

Comparison with Similar Compounds

Similar compounds include other chlorosulfonyl-substituted pyridines and picolinates. Compared to these compounds, Methyl 4-chloro-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity and applications. Some similar compounds are:

These compounds share structural similarities but differ in their specific functional groups and reactivity.

Properties

Molecular Formula

C7H5Cl2NO4S

Molecular Weight

270.09 g/mol

IUPAC Name

methyl 4-chloro-6-chlorosulfonylpyridine-2-carboxylate

InChI

InChI=1S/C7H5Cl2NO4S/c1-14-7(11)5-2-4(8)3-6(10-5)15(9,12)13/h2-3H,1H3

InChI Key

VSSHHIPXNCVHNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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